![molecular formula C19H22Cl2N6O2 B2488895 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione CAS No. 359908-69-3](/img/structure/B2488895.png)
7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
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Overview
Description
This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring system, followed by various substitutions to introduce the different functional groups. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The purine core provides a rigid, planar structure, while the various substituents would add complexity and potentially affect the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the dichlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the piperazine ring might participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents .Scientific Research Applications
- Imatinib , a well-known tyrosine kinase inhibitor, has been widely used to treat leukemia. Interestingly, 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione shares structural similarities with imatinib. Researchers explore its potential as a targeted therapy for cancer by inhibiting specific kinases involved in tumor growth and progression .
- Olanzapine , an antipsychotic drug, contains a related compound called Olanzapine Related Compound C . This compound is used as a reference standard in quality tests and assays. Its structural features, including the piperazine moiety, contribute to its pharmacological effects in treating psychiatric conditions .
- 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride (a derivative of N-arylpiperazine) shows promise as an antibacterial agent. Researchers investigate its activity against bacterial pathogens, aiming to combat antibiotic-resistant strains .
Cancer Research and Targeted Therapies
Neurological Disorders and Psychiatric Medications
Antibacterial Agents
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-[(3,4-dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N6O2/c1-23-6-8-26(9-7-23)18-22-16-15(17(28)25(3)19(29)24(16)2)27(18)11-12-4-5-13(20)14(21)10-12/h4-5,10H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMHJXCOJJSPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
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